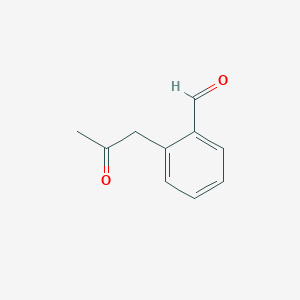

2-(2-Oxopropyl)benzaldehyde

Description

2-(2-Oxopropyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-oxopropyl group at the ortho position. This compound is structurally characterized by its ketone and aldehyde functional groups, which confer distinct reactivity in organic synthesis. It serves as a key intermediate in multicomponent reactions, such as the Biginelli reaction, where it participates in the formation of dihydropyrimidinones and related heterocycles . Its utility is highlighted in the synthesis of complex molecules, including carbazoles and isoquinoline derivatives, due to its ability to undergo cyclocondensation and electrophilic substitution reactions .

Propriétés

Numéro CAS |

63830-81-9 |

|---|---|

Formule moléculaire |

C10H10O2 |

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

2-(2-oxopropyl)benzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,7H,6H2,1H3 |

Clé InChI |

ILEIYWXEKPFERN-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC=CC=C1C=O |

SMILES canonique |

CC(=O)CC1=CC=CC=C1C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The reactivity and applications of 2-(2-Oxopropyl)benzaldehyde are best understood in comparison with analogs differing in substituents or backbone structure:

Key Findings :

- Aromatic vs. Aliphatic Aldehydes : The aromatic backbone of this compound stabilizes iminium intermediates in multicomponent reactions, unlike aliphatic aldehydes, which fail to form cyclized products due to poor cation stabilization .

- Electron-Withdrawing Substituents : Nitro groups (e.g., in 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde) enhance electrophilicity but may reduce yields in certain reactions due to excessive electron withdrawal .

- Steric and Electronic Effects : Substituents like methylthio groups alter reaction pathways, leading to divergent products (e.g., 1,4-diketones) under acidic conditions .

Reactivity in Multicomponent Reactions

- Biginelli Reaction: this compound reacts efficiently with β-ketophosphonates and urea to yield dihydropyrimidinone-phosphonates, whereas aliphatic aldehydes (e.g., propionaldehyde) are unreactive under identical conditions .

- Pictet–Spengler Cyclization : Unlike aliphatic aldehydes, this compound facilitates cyclization with amines to form tetrahydrofuropyridines, though strong electron-withdrawing groups (e.g., nitro) or aliphatic chains hinder the process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.